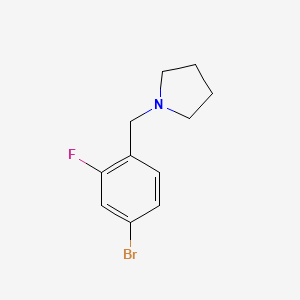
1-(4-溴-2-氟苄基)吡咯烷
描述
Comprehensive Analysis of “1-(4-Bromo-2-fluorobenzyl)pyrrolidine”
The compound 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a chemical structure that is part of a broader class of organic compounds which are often synthesized for their potential use in medicinal chemistry and material science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including halogenation, alkylation, and reduction processes. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction and debenzylation with hydrogen over palladium on carbon . Similarly, the synthesis of 4-(4-fluorobenzyl)piperidine was prepared via the Grignard reaction followed by deoxygenation and heteroatomic ring saturation . These methods could potentially be adapted for the synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR, MS, and X-ray crystallography. For example, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined and showed that it crystallizes in the triclinic space group . Density functional theory (DFT) calculations were also performed to understand the electronic properties of the molecule . These techniques could be employed to analyze the molecular structure of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nitration, chlorination, N-alkylation, reduction, and condensation . These reactions are crucial for constructing the desired molecular framework and introducing functional groups. The reactivity of the bromo and fluoro substituents on the benzyl moiety would be important in the synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, as they can influence the conditions and outcomes of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by their melting points, solubility, and stability under various conditions. For example, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involved intermediates that were isolated as filterable solids, indicating their stability and ease of handling . The properties of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine would likely be influenced by the presence of the bromo and fluoro groups, which can affect the compound's polarity and reactivity.
科学研究应用
合成与晶体结构
1-(4-溴-2-氟苄基)吡咯烷已用于合成各种镍配合物。例如,配合物[1 (4'溴2'氟苄基)吡啶鎓]2和[1 (4'溴2'氟苄基)吡嗪鎓]2,具有马来腈二硫阴离子,已制备并表征了它们的晶体结构。这些配合物表明,阳离子的性质和大小在分子间相互作用和晶体堆积的类型中起着至关重要的作用(X. Jing & S. Img,2003)。
放射性药物应用
1-(4-溴-2-氟苄基)吡咯烷衍生物已在放射性药物领域得到探索。NCQ 115,一种衍生物,是一种选择性多巴胺 D-2 受体拮抗剂,已被建议作为正电子发射断层扫描 (PET) 的潜在氟-18 标记放射性配体(C. Halldin、T. Högberg 和 L. Farde,1994)。
镍配合物的化学
1-(4-溴-2-氟苄基)吡咯烷的化学在合成镍(III)配合物中也很重要。已经合成了涉及该化合物的离子对配合物,表现出有趣的磁性和电化学性质(Jingli Xie 等,2003)。
在有机化学中的作用
在有机化学中,1-(4-溴-2-氟苄基)吡咯烷的衍生物已被用于合成各种新化合物。例如,使用该化合物合成了氟苯基硝代和硝基芳基硝代,作为各种化学反应中的通用合成子(H. Hankovszky 等,1989)。
安全和危害
This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
属性
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQZZAXMJNDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251792 | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorobenzyl)pyrrolidine | |
CAS RN |
283173-83-1 | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 1-[(4-bromo-2-fluorophenyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)
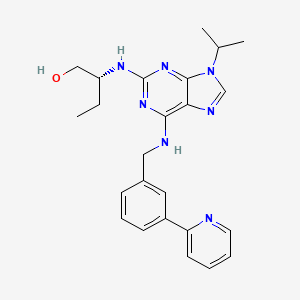

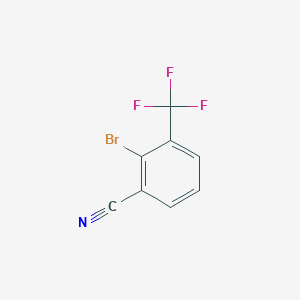
![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)
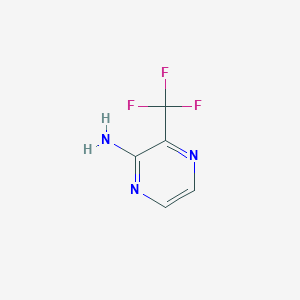
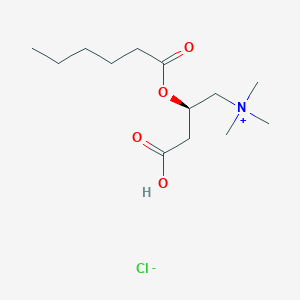





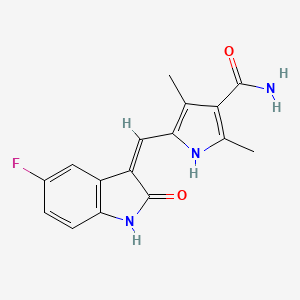
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)